Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate
Description
Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate (C₁₁H₁₁FO₃S, MW 242.26 g/mol) is a sulfur-containing ester characterized by a 4-fluoro-3-methylphenyl group attached to a 2-oxo-acetate backbone via a sulfanyl (-S-) linkage. This compound is synthesized through nucleophilic substitution reactions, as exemplified by the reaction of benzyl carbamate intermediates with ethyl bromoacetate in the presence of cesium carbonate . It serves as a key intermediate in pharmaceutical research, notably in the development of antimalarial agents such as mCMQ069, where its structural motifs contribute to bioactivity . Its purity (95%) and chiral nature are critical for enantioselective applications .
Properties
IUPAC Name |
ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3S/c1-3-15-10(13)11(14)16-8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSNSJWSSWYNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC(=C(C=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 4-fluoro-3-methylthiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of appropriate thiol compounds with ethyl chloroacetate. The presence of the fluorine atom in the aromatic ring enhances the compound's lipophilicity and biological activity. This compound serves as an intermediate for synthesizing various derivatives that exhibit significant pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing thiazolidine and quinazolinone moieties have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has demonstrated that similar sulfanyl derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticonvulsant Effects
Some derivatives of compounds related to this compound have been evaluated for anticonvulsant activity. These studies highlight the potential for developing new treatments for epilepsy and other seizure disorders .
Case Studies
| Study | Findings |
|---|---|
| Khalil et al., 2003 | Identified anticancer properties in hybrid derivatives containing quinazolinone structures. |
| Godhani et al., 2016 | Demonstrated antimicrobial efficacy of thiazolidine derivatives in vitro against pathogenic bacteria. |
| El-Azab et al., 2013 | Reported anticonvulsant effects of specific sulfanyl compounds in animal models. |
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the sulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : The 4-fluoro-3-methyl substitution in the target compound enhances lipophilicity and metabolic stability compared to 3,5-difluoro derivatives .
- Methoxy vs.
- Sulfanyl vs. Amino Linkage: Replacing sulfanyl with an amino group () alters hydrogen-bonding capacity, impacting target binding.
Core Structure Modifications
Variations in the core scaffold influence reactivity and application scope:
Key Observations :
- Thiochromen Hybrids : The thiochromen-triazole derivative () exhibits antifungal activity due to extended π-conjugation and planar geometry, enabling interactions with fungal enzymes.
- Phenoxy vs. Sulfanyl: Phenoxy-linked compounds () are more electron-rich, favoring applications in herbicidal formulations.
Biological Activity
Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural elements:
- Fluoro-substituted phenyl ring : Enhances lipophilicity and biological activity.
- Sulfanyl group : Potential for covalent bonding with biological targets.
- Ester functional group : Facilitates various chemical reactions.
The molecular formula is , with a molecular weight of approximately 256.34 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets, primarily enzymes and receptors. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The sulfanyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The fluoro group may enhance binding affinity to specific receptors, influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for anticancer properties. A study demonstrated that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Structure-Activity Relationships (SAR)
SAR studies have highlighted the importance of substituents on the phenyl ring in modulating biological activity. Electron-withdrawing groups, such as fluorine, significantly enhance potency compared to electron-donating groups. For instance, compounds with para-substituted fluorine atoms showed improved activity against Cryptosporidium spp., suggesting that similar substitutions could be beneficial in enhancing the efficacy of this compound derivatives .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against MRSA strains, revealing a substantial inhibition zone compared to standard antibiotics like cefixime and azithromycin .
- Anticancer Research : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, leading researchers to explore its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
